6-Chloro-2-fluoropurine
Overview
Description
6-Chloro-2-fluoropurine is a halogenated purine derivative that has garnered interest due to its potential as a precursor for various biologically important nucleosides. These nucleosides can be key intermediates in the synthesis of antiviral and antitumor drugs .
Synthesis Analysis
The synthesis of 6-chloro-2-fluoropurine and related compounds has been explored through various methodologies. One approach involves Fe-catalyzed cross-coupling reactions of 2,6-d
Scientific Research Applications
Synthesis and Kinetics
- 6-Chloro-2-fluoropurine is involved in SNAr displacement reactions with various nucleophiles. A study measured pseudo-first-order kinetics with 6-halopurine compounds, comparing their reactivities and exploring the effect of trifluoroacetic acid (TFA) on these reactions (Liu & Robins, 2007).
Enzymatic Transglycosylation 2. 6-Chloro-2-fluoropurine has been used as a substrate in the enzymatic transglycosylation process, involving uridine and thymidine as donors. This process is significant for synthesizing biologically important nucleosides (Zhou et al., 2015).
Cross-Coupling Reactions 3. Studies have shown that 6-chloro-2-fluoropurine derivatives can undergo nickel- or palladium-mediated C-C cross-coupling reactions, yielding 6-arylpurine products (Liu & Robins, 2005).
Chemical Shift Analysis 4. Research on the 15N and 13C chemical shifts of 6-chloro-2-fluoropurine derivatives has been conducted, providing insights into the effects of halogen-substitution on these shifts. This research aids in understanding the molecular structure of these compounds (Bai et al., 2009).
Inhibitors of Cytokinin Oxidase/Dehydrogenase 5. 6-Chloro-2-fluoropurine has been a part of synthesizing inhibitors for Arabidopsis cytokinin oxidase/dehydrogenase, a key enzyme in plant growth and development. These compounds have potential applications in agriculture and plant biology (Zatloukal et al., 2008).
Biotransformation Studies 6. The biotransformation of 6-chloro-2-fluoropurine by immobilized enzymes, like Lactobacillus animalis NDT, has been explored. This process is significant for synthesizing nucleoside analogues used in antiviral or antitumor treatments (Britos et al., 2016).
Microwave-Assisted Synthesis 7. The microwave-assisted synthesis of 6-fluoropurine derivatives has been explored. This method offers advantages in terms of reaction time and yield efficiency, which is beneficial in the production of these compounds (Peng, 2010).
Safety And Hazards
properties
IUPAC Name |
6-chloro-2-fluoro-7H-purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRIYCIDCQDGQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415330 | |
Record name | 6-CHLORO-2-FLUOROPURINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-fluoropurine | |
CAS RN |
1651-29-2 | |
Record name | 6-Chloro-2-fluoropurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001651292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-2-fluoropurine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03520 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1651-29-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37363 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-CHLORO-2-FLUOROPURINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-2-fluoropurine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-CHLORO-2-FLUOROPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/726CLW3V39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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